4-(4-Biphenylyl)-5-phenyl-2-thiazolamine

Description

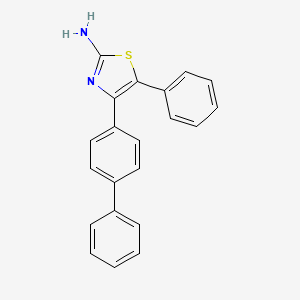

4-(4-Biphenylyl)-5-phenyl-2-thiazolamine (CAS: 2834-79-9) is a thiazole derivative with the molecular formula C₁₅H₁₂N₂S and a molecular weight of 252.334 g/mol . Its structure features a thiazole core substituted with a biphenylyl group at position 4 and a phenyl group at position 5 (Figure 1). This compound is part of a broader class of thiazolamines, which are studied for their diverse biological activities and structural versatility in medicinal chemistry.

Properties

IUPAC Name |

5-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c22-21-23-19(20(24-21)18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H2,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDALBCESAADLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(SC(=N3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247938 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102241-70-3 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102241-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-5-phenyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)-5-phenyl-2-thiazolamine typically involves the reaction of biphenyl derivatives with thiazole precursors under specific conditions. One common method involves the condensation of 4-biphenylamine with 2-bromo-1-phenyl-1-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Biphenylyl)-5-phenyl-2-thiazolamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (AlCl3).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 4-(4-Biphenylyl)-5-phenyl-2-thiazolamine, exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of thiazole have demonstrated cytotoxic effects against human leukemia and liver cancer cells, suggesting that this compound may also possess similar properties due to its structural characteristics .

Antimicrobial Properties

Compounds with thiazole structures have been reported to exhibit antimicrobial activities against a range of pathogens, including bacteria and fungi. The unique biphenyl substitution in this compound may enhance its lipophilicity, potentially improving its interaction with microbial targets and increasing its efficacy as an antimicrobial agent .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors. For instance, studies have highlighted the potential of certain thiazole compounds to inhibit p38 MAP kinase and phosphodiesterase IV (PDE IV), which are crucial in inflammatory responses. This suggests that this compound could be explored for therapeutic applications in treating cytokine-mediated diseases .

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)-5-phenyl-2-thiazolamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Aryl-Substituted Thiazoles

- Fluorophenyl Derivatives: Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) () incorporate electron-withdrawing fluorine atoms, reducing electron density on the thiazole ring. This contrasts with the electron-rich biphenylyl group in the target compound, which may enhance π-π stacking interactions in biological systems.

- Bromophenyl Derivatives : Compound 9c () contains a bromine substituent, increasing molecular weight (e.g., ~373.8 g/mol for a bromophenyl-thiazole in ) and lipophilicity compared to the target compound (252.3 g/mol). Bromine’s bulkiness may also sterically hinder binding to target proteins.

- Methyl/Methoxyphenyl Derivatives : 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine () and 9d-9e () feature alkyl or alkoxy groups, improving solubility but reducing aromatic interactions compared to the biphenylyl-phenyl combination .

Diazenyl and Nitro-Substituted Thiazoles

Structural and Conformational Analysis

- Isostructural Fluorophenyl Thiazoles : Compounds 4 and 5 () crystallize in triclinic systems with near-planar conformations, except for a perpendicular fluorophenyl group. The biphenylyl group in the target compound may adopt a more planar conformation, favoring stacking interactions .

- Thiadiazole Derivatives : and describe 1,3,4-thiadiazoles, which differ by an additional sulfur atom. These compounds exhibit higher rigidity and altered hydrogen-bonding capabilities compared to thiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.